1-(2-methyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethanone
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Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Alkylation: The indole core is then alkylated at the 3-position using an appropriate alkylating agent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a ketone with an amine.
Coupling: The final step involves coupling the indole and piperidine moieties through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The indole and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethanone: Similar structure but lacks the 2-methyl group on the indole ring.
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone: Similar structure but lacks the 3-methyl group on the piperidine ring.
Uniqueness
1-(2-methyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethanone is unique due to the presence of both the 2-methyl group on the indole ring and the 3-methyl group on the piperidine ring, which may confer distinct chemical and biological properties.
Properties
CAS No. |
371215-59-7 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C17H22N2O/c1-12-6-5-9-19(10-12)11-16(20)17-13(2)18-15-8-4-3-7-14(15)17/h3-4,7-8,12,18H,5-6,9-11H2,1-2H3 |
InChI Key |
KAEKDAGXGBKJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC(=O)C2=C(NC3=CC=CC=C32)C |
solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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